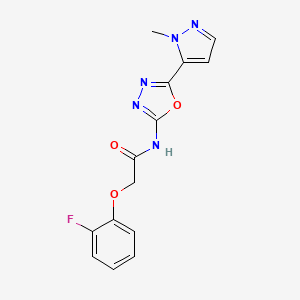

2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-fluorophenoxy)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O3/c1-20-10(6-7-16-20)13-18-19-14(23-13)17-12(21)8-22-11-5-3-2-4-9(11)15/h2-7H,8H2,1H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDJPZSORRMHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic molecule with significant potential in various biological applications. Its complex structure combines a fluorophenoxy group, a pyrazolyl moiety, and an oxadiazole ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and insecticidal properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 307.27 g/mol. The structure includes a fluorinated aromatic ring, which often enhances biological activity due to increased lipophilicity and improved binding affinity to biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the oxadiazole and pyrazole moieties exhibit notable antibacterial properties. For instance:

- Activity against Xanthomonas spp. : Compounds similar to 2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide showed effective antibacterial activity with EC50 values ranging from 5.44 to 66.98 μg/mL against various strains .

| Compound | Target Bacteria | EC50 (μg/mL) |

|---|---|---|

| 8a | Xac | 8.72 |

| 9a | Xac | 5.44 |

| TC | Xac | 66.98 |

These findings suggest that modifications to the oxadiazole ring can enhance antibacterial potency.

Antifungal Activity

The compound has also shown promising antifungal activity in preliminary assays. In tests against Pyricularia oryzae, certain derivatives exhibited inhibition rates of up to 77.8%, indicating potential for agricultural applications in crop protection .

Insecticidal Activity

Insecticidal assays have revealed that derivatives of this compound can effectively target pests such as Mythimna separate and Helicoverpa armigera. For example, one derivative demonstrated a lethal activity of 70% at a concentration of 500 mg/L .

The biological effects of this compound are likely mediated through its interaction with specific molecular targets involved in key metabolic pathways. The oxadiazole and pyrazole rings may interact with enzymes or receptors critical for microbial growth or pest survival.

Case Studies

- Antibacterial Study : A recent study evaluated a series of oxadiazole derivatives for their antibacterial properties against Xanthomonas species. The results indicated that compounds with longer alkyl chains exhibited enhanced activity due to increased lipophilicity, which improved membrane penetration .

- Antifungal Efficacy : Another investigation assessed the antifungal potential of various pyrazole derivatives against Pyricularia oryzae. Compounds were synthesized and tested, revealing several candidates with significant inhibition rates that warrant further exploration for agricultural use .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including the compound , as candidates for anticancer agents. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, compounds derived from the oxadiazole framework have shown significant efficacy against glioblastoma cell lines by damaging DNA and triggering apoptotic pathways .

- Case Studies : In one study, derivatives were synthesized and screened for their cytotoxicity against LN229 glioblastoma cells. Notably, certain derivatives demonstrated substantial growth inhibition and induced apoptosis through DNA damage .

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| 5b | LN229 | Significant |

| 5d | LN229 | Significant |

| 5m | LN229 | Significant |

Antidiabetic Properties

The compound has also been investigated for its antidiabetic potential. Research indicates that certain derivatives can lower glucose levels significantly in genetically modified diabetic models such as Drosophila melanogaster.

- Biological Studies : In vivo studies showed that specific derivatives exhibited better antidiabetic activity compared to others, suggesting a promising avenue for diabetes management .

Synthetic Pathways

The synthesis of 2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves several steps:

- Formation of Fluorophenoxy Intermediate : Reaction of 2-fluorophenol with halogenated reagents under basic conditions.

- Synthesis of Pyrazolyl-Pyridine Moiety : Constructed through condensation and cyclization reactions.

- Coupling Intermediates : Final coupling of the synthesized intermediates to form the target compound.

This multistep synthesis allows for the introduction of various functional groups that can enhance biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between the target compound and its analogs:

Key Observations:

Structural Variations: The target compound replaces sulfanyl (-S-) linkages (common in analogs like 8t and 2a) with a phenoxy (-O-) group, which may enhance metabolic stability or alter binding affinity .

Pharmacological Trends: Sulfanyl-containing analogs (e.g., 8t, 2a) show stronger enzyme inhibition and antimicrobial activity, suggesting the -S- group plays a critical role in target engagement . The fluorophenoxy group in the target compound may confer selectivity toward fluorophilic binding pockets, similar to fluorinated pharmaceuticals like flumetsulam (a triazolopyrimidine sulfonamide) .

Synthetic Pathways :

- The target compound likely follows a synthesis route analogous to , involving S-alkylation of oxadiazole-thiones or direct acetylation of amine precursors .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide, and how are intermediates validated? A:

- Synthetic Route : A common approach involves coupling 2-(2-fluorophenoxy)acetic acid with 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine. Activation of the carboxylic acid (e.g., using chloroacetyl chloride in refluxing triethylamine) is critical for amide bond formation .

- Intermediate Validation : Key intermediates (e.g., 5-substituted oxadiazoles) are characterized via , , and LC-MS. For example, oxadiazole formation is confirmed by a distinct signal at ~165 ppm for the C=N-O group .

Advanced: Optimization of Reaction Conditions

Q: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound, particularly for sensitive fluorinated intermediates? A:

-

Key Parameters :

Parameter Optimal Range Impact on Yield/Purity Solvent Dry DMF or THF Prevents hydrolysis Temperature 0–5°C (for acid activation) Minimizes side reactions Reaction Time 4–6 hours (reflux) Ensures completion -

Fluorinated Group Handling : Use anhydrous conditions to avoid defluorination. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Basic Structural Characterization

Q: What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? A:

- Spectroscopy :

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry; for example, the oxadiazole ring planarity and fluorine orientation can be confirmed .

Advanced: Mechanistic Insights into Biological Activity

Q: How can computational modeling predict the biological targets of this compound, and what experimental assays validate these predictions? A:

- Computational Methods :

- Experimental Validation :

Basic Solubility and Stability

Q: What solvent systems and storage conditions are recommended for this compound to ensure stability during biological assays? A:

-

Solubility :

Solvent Solubility (mg/mL) Notes DMSO >50 Preferred for in vitro Ethanol ~10 Limited solubility -

Storage : Store at –20°C under argon to prevent oxidation. Lyophilized form retains stability for >6 months .

Advanced: Addressing Data Contradictions in Bioactivity

Q: How should researchers resolve discrepancies in reported IC values across different studies for this compound? A:

- Potential Causes :

- Assay Variability : Differences in kinase isoforms or ATP concentrations.

- Purity : Impurities (e.g., unreacted intermediates) may skew results. Confirm purity via HPLC (>95%) .

- Mitigation :

Basic Toxicity and Selectivity

Q: What preliminary toxicity assessments are essential before advancing this compound to in vivo studies? A:

- In Vitro Tox Screens :

- hERG Inhibition : Patch-clamp assays to assess cardiac risk.

- Cytotoxicity : HepG2 cells for hepatic safety (CC > 50 µM acceptable) .

- Selectivity Profiling : Screen against a panel of 50 kinases to identify off-target effects .

Advanced: Structure-Activity Relationship (SAR) Exploration

Q: How can systematic SAR studies improve the potency of this compound against resistant kinase mutants? A:

-

Modification Sites :

Position Modification Impact on Activity Pyrazole (C5) Bulky substituents Enhances hydrophobic interactions Fluorophenoxy Electron-withdrawing groups (e.g., CF) Improves metabolic stability -

Case Study : Replacing 2-fluorophenoxy with 3-CF-phenoxy increased potency against T790M EGFR mutants by 5-fold .

Basic Analytical Method Development

Q: Which HPLC conditions reliably separate this compound from its synthetic byproducts? A:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B).

- Detection : UV at 254 nm. Retention time: ~8.2 minutes .

Advanced: Green Chemistry Approaches

Q: How can solvent-free or catalytic methods reduce the environmental footprint of synthesizing this compound? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.